2-Bromo-5-(difluoromethoxy)benzaldehyde
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Overview
Description
2-Bromo-5-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a pale-yellow to yellow-brown liquid commonly used in various chemical syntheses. The compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)benzaldehyde typically involves the bromination of 5-(difluoromethoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or catalyst.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Bromo-5-(difluoromethoxy)benzoic acid.
Reduction: 2-Bromo-5-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)benzaldehyde depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the aldehyde group is transformed into carboxylic acids or alcohols, respectively. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure but with a single fluorine atom.
2-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of difluoromethoxy.
2-Bromo-6-(difluoromethoxy)benzaldehyde: Similar structure but with the bromine atom at a different position.
Uniqueness
2-Bromo-5-(difluoromethoxy)benzaldehyde is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Properties
IUPAC Name |
2-bromo-5-(difluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZHQMVABIOGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504952-98-0 |
Source
|
Record name | 2-bromo-5-(difluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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